molecular formula C6H8F3NO2 B8116852 7-(Trifluoromethyl)-1,4-oxazepan-3-one

7-(Trifluoromethyl)-1,4-oxazepan-3-one

Cat. No.: B8116852
M. Wt: 183.13 g/mol
InChI Key: YEANTLWFJXSCQJ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,4-oxazepan-3-one is a heterocyclic compound featuring a seven-membered ring with an oxygen and nitrogen atom, and a trifluoromethyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,4-oxazepan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a trifluoromethyl-substituted amine with an epoxide, leading to the formation of the oxazepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reactant flow rates, optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,4-oxazepan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

7-(Trifluoromethyl)-1,4-oxazepan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,4-oxazepan-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    7-(Trifluoromethyl)-1,4-oxazepane: Lacks the ketone group, leading to different reactivity and applications.

    7-(Trifluoromethyl)-1,4-thiazepan-3-one: Contains a sulfur atom instead of oxygen, which can alter its chemical properties and biological activity.

Uniqueness: 7-(Trifluoromethyl)-1,4-oxazepan-3-one is unique due to the presence of both the trifluoromethyl group and the oxazepane ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

7-(trifluoromethyl)-1,4-oxazepan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)4-1-2-10-5(11)3-12-4/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEANTLWFJXSCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)COC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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